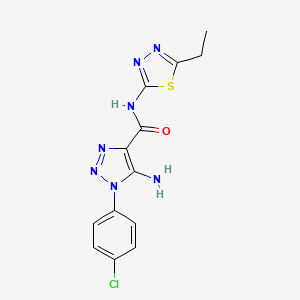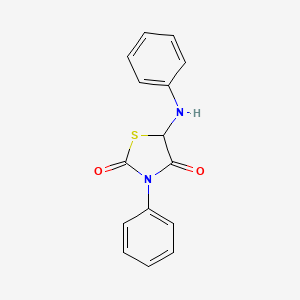![molecular formula C23H15NO7S2 B5183437 diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B5183437.png)
diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate, also known as DBIDS, is a chemical compound with potential applications in scientific research. DBIDS belongs to the family of indole derivatives and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
Diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has potential applications in scientific research, particularly in the field of drug discovery. Studies have shown that diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new cancer drugs. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has also been found to inhibit the activity of certain enzymes, which could be useful in the development of enzyme inhibitors for various diseases.
Mecanismo De Acción
The mechanism of action of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate is not fully understood, but studies have shown that it interacts with certain proteins and enzymes in the body. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and cell division.
Biochemical and Physiological Effects
Studies have shown that diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has various biochemical and physiological effects. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has been found to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce the production of reactive oxygen species (ROS) in cells. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has also been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has several advantages for lab experiments, including its high solubility in water and its stability at room temperature. However, diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has some limitations, including its low bioavailability and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate. One potential direction is the optimization of the synthesis method to improve the yield and purity of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate. Another direction is the development of new derivatives of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate and its potential applications in the treatment of various diseases.
Métodos De Síntesis
Diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate can be synthesized through several methods, including a one-pot synthesis method and a multistep synthesis method. The one-pot synthesis method involves the reaction of 2-aminobenzoic acid with 2,4-dichlorobenzaldehyde and sulfuric acid, followed by the reaction with sodium sulfite and sodium nitrite. The multistep synthesis method involves the reaction of 2-aminobenzoic acid with 2,4-dichlorobenzaldehyde to form 2-(2,4-dichlorobenzylidene)aminobenzoic acid, which is then reacted with sulfuric acid, sodium sulfite, and sodium nitrite to form diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate.
Propiedades
IUPAC Name |
diphenyl 2-oxo-1H-benzo[cd]indole-6,8-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO7S2/c25-23-18-13-7-12-17-19(32(26,27)30-15-8-3-1-4-9-15)14-20(22(24-23)21(17)18)33(28,29)31-16-10-5-2-6-11-16/h1-14H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARONUFKYFBIWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diphenyl 2-oxo-1H-benzo[cd]indole-6,8-disulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5183359.png)

![N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183381.png)
![N~2~-(4-ethylphenyl)-N~1~-(3-methylbutyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183390.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5183397.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5183414.png)

![methyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5183421.png)
![6-(1-azepanyl)-N-methyl-N-(4-pyrimidinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5183427.png)

![6-(4-isopropyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5183431.png)
![4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5183441.png)
